Lipophilicity (XLogP3-AA) Relative to the Unsubstituted Benzyl Analog
The computed lipophilicity (XLogP3-AA) for N‑[(4‑chlorophenyl)methyl]‑2‑(2‑acetamido‑1,3‑thiazol‑4‑yl)acetamide is 1.8 [1], whereas the unsubstituted benzyl analog, N‑benzyl‑2‑(2‑acetamido‑1,3‑thiazol‑4‑yl)acetamide, has a computed XLogP3-AA of 1.1 [2]. The presence of the 4‑chloro substituent increases the partition coefficient by 0.7 log units, which can influence aqueous solubility, permeability, and non‑specific binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | N‑benzyl‑2‑(2‑acetamido‑1,3‑thiazol‑4‑yl)acetamide (XLogP3-AA = 1.1) |
| Quantified Difference | ΔXLogP3-AA = +0.7 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For researchers selecting a thiazole‑acetamide building block based on lipophilicity requirements (e.g., tuning blood‑brain barrier penetration or solubility), the 0.7 log unit difference provides a quantifiable basis for selecting the 4‑chlorobenzyl derivative over the unsubstituted benzyl form.
- [1] PubChem. Compound Summary: N-[(4-chlorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide. CID 27396770. National Center for Biotechnology Information. Accessed 30 Apr 2026. View Source
- [2] PubChem. Compound Summary: N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide. CID 27396771. National Center for Biotechnology Information. Accessed 30 Apr 2026. View Source
